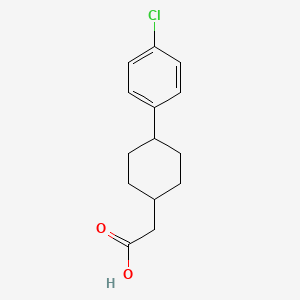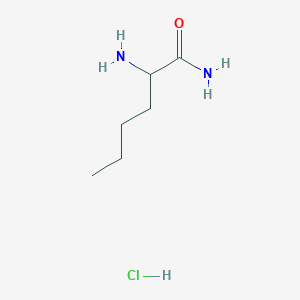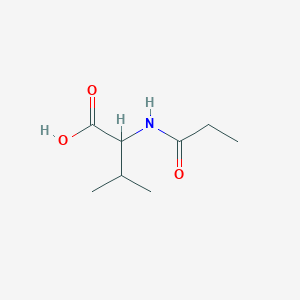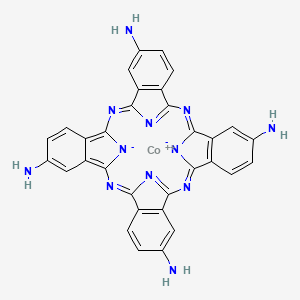
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid is an organic compound with the molecular formula C14H17ClO2 It is a derivative of cyclohexane, where a 4-chlorophenyl group is attached to the cyclohexane ring in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid can be achieved through several methods. One common approach involves the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid using silver nitrate and ammonium persulfate as reagents . The reaction is typically carried out in a solvent mixture of dichloromethane, acetonitrile, and water under controlled conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as Adogen 464, can significantly enhance the yield and selectivity of the desired trans isomer . The process may also include steps for the recovery and reuse of solvents and reagents to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(trans-4-(tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
- trans-2-(4-Chlorophenyl)vinylboronic acid
Uniqueness
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its trans configuration and the presence of a 4-chlorophenyl group make it particularly suitable for certain synthetic and medicinal applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H17ClO2 |
|---|---|
Molecular Weight |
252.73 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H17ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h5-8,10-11H,1-4,9H2,(H,16,17) |
InChI Key |
RMIURDNEETYYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)



![N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B12504503.png)

![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)
![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504523.png)
![2-amino-5-(biphenyl-4-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504532.png)
